molecular formula C17H13BrO3 B12720011 1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one CAS No. 118024-32-1

1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one

Cat. No.: B12720011
CAS No.: 118024-32-1
M. Wt: 345.2 g/mol
InChI Key: QTMHOOOWZAVEDT-KBXRYBNXSA-N
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Description

1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one is an organic compound known for its unique chemical structure and properties. This compound features a brominated phenyl group and a conjugated pentadienone system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one typically involves the bromination of a suitable precursor, such as 2,4-dihydroxyacetophenone, followed by a series of condensation reactions. One common method includes:

    Bromination: The precursor 2,4-dihydroxyacetophenone is brominated using bromine in acetic acid to yield 5-bromo-2,4-dihydroxyacetophenone.

    Condensation: The brominated product is then subjected to a Claisen-Schmidt condensation with benzaldehyde under basic conditions to form the desired pentadienone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl group and conjugated system allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone
  • 1-(5-Bromo-2,4-dihydroxyphenyl)-1-propanone
  • 1-(5-Bromo-2,4-dihydroxyphenyl)-2-butanone

Uniqueness

1-(5-Bromo-2,4-dihydroxyphenyl)-5-phenyl-2,4-pentadien-1-one is unique due to its extended conjugated system, which imparts distinct chemical and physical properties. This extended conjugation can enhance its reactivity and interaction with biological targets, making it a valuable compound in various research applications.

Properties

CAS No.

118024-32-1

Molecular Formula

C17H13BrO3

Molecular Weight

345.2 g/mol

IUPAC Name

(2E,4E)-1-(5-bromo-2,4-dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C17H13BrO3/c18-14-10-13(16(20)11-17(14)21)15(19)9-5-4-8-12-6-2-1-3-7-12/h1-11,20-21H/b8-4+,9-5+

InChI Key

QTMHOOOWZAVEDT-KBXRYBNXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC(=C(C=C2O)O)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC(=C(C=C2O)O)Br

Origin of Product

United States

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